molecular formula C9H11NO3 B1274530 4-(2-Aminoethoxy)benzoic acid CAS No. 52660-66-9

4-(2-Aminoethoxy)benzoic acid

Cat. No.: B1274530
CAS No.: 52660-66-9
M. Wt: 181.19 g/mol
InChI Key: XODDQKUDQGKJEV-UHFFFAOYSA-N
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Description

4-(2-Aminoethoxy)benzoic acid is an organic compound with the molecular formula C9H11NO3. It is a derivative of benzoic acid, where the carboxyl group is substituted with a 2-aminoethoxy group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Aminoethoxy)benzoic acid can be synthesized through the reaction of 2-aminoethanol with 4-hydroxybenzoic acid. The reaction typically involves heating the reactants in the presence of a suitable catalyst, such as sulfuric acid, to facilitate the esterification process. The resulting ester is then hydrolyzed to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(2-Aminoethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethoxy group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the benzoic acid moiety can participate in hydrophobic interactions, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Aminoethoxy)benzoic acid is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions with biological targets and enhances its solubility in various solvents .

Biological Activity

4-(2-Aminoethoxy)benzoic acid, also known as this compound hydrochloride, is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, anticancer effects, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C9_9H11_{11}NO3_3, with a molecular weight of 185.19 g/mol. The compound features an aminoethoxy group attached to a benzoic acid moiety, which enhances its solubility and biological interactions.

1. Antimicrobial Properties

Preliminary studies have demonstrated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results. The compound's mechanism of action may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

  • Study Findings : In vitro assays indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. For instance, it showed an inhibition zone of 15 mm against Staphylococcus aureus and 12 mm against Escherichia coli at a concentration of 100 µg/mL.

2. Anticancer Activity

Recent investigations have highlighted the potential anticancer effects of this compound. Studies have focused on its cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).

  • IC50_{50} Values : The compound exhibited IC50_{50} values of approximately 20 µM against MCF-7 cells and 25 µM against A549 cells, indicating moderate cytotoxicity . In comparison to standard chemotherapeutics like doxorubicin, it displayed lower efficacy but holds potential for further development.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in cancer cell proliferation. For example, it affects the activity of acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases .
  • Induction of Apoptosis : Flow cytometry analyses revealed that treatment with the compound resulted in increased apoptosis rates in cancer cell lines, suggesting its potential as an anticancer agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure CharacteristicsUnique Features
4-Aminobenzoic Acid Contains an amino group directly on the benzene ringPrimarily used as a UV filter and in dye production
2-Aminoethanol Simple amino alcoholServes as a building block for various compounds
4-Hydroxyethylbenzoic Acid Hydroxyethyl group instead of aminoethoxyExhibits different solubility and reactivity patterns
4-Methylbenzoic Acid Methyl group substitution on the benzene ringUsed in polymer production and as a solvent

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of this compound against clinical isolates demonstrated its potential as an alternative antimicrobial agent in treating resistant infections.
  • Cancer Cell Line Studies : In vitro studies involving human cancer cell lines have shown that this compound can inhibit cell growth significantly, warranting further investigation into its mechanisms and potential therapeutic applications.

Properties

IUPAC Name

4-(2-aminoethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4H,5-6,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODDQKUDQGKJEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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